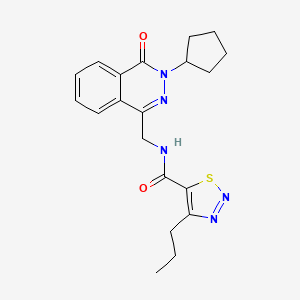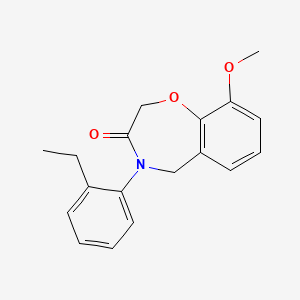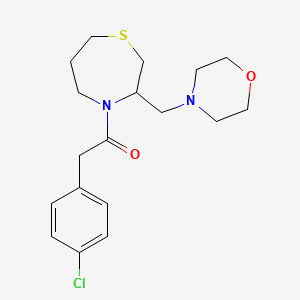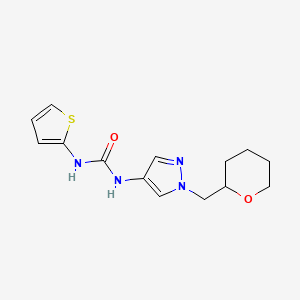
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a compound of significant interest in the fields of chemistry, pharmacology, and materials science. Its unique structure, characterized by the presence of dihydroisoquinoline and furan moieties, imparts distinctive chemical and biological properties that make it a valuable subject of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide typically involves multi-step reactions:
Initial Formation of Dihydroisoquinoline: The dihydroisoquinoline component can be synthesized through Pictet-Spengler reactions involving the cyclization of an amine and an aldehyde in the presence of an acid catalyst.
Furan Attachment: The furan moiety is introduced via cross-coupling reactions such as Suzuki or Stille coupling, utilizing a furanyl halide and a suitable catalyst.
Final Coupling to Form Oxalamide: The terminal step involves the coupling of the intermediate with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods: Industrial scale-up of this compound often employs continuous flow chemistry to enhance reaction efficiency and yield. Automated synthesis platforms enable precise control over reaction conditions, leading to higher purity and consistency.
化学反应分析
Types of Reactions:
Oxidation: Under oxidative conditions, the furan ring is susceptible to opening, leading to various derivatives depending on the oxidizing agent.
Reduction: Hydrogenation reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline, modifying its pharmacological profile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation Products: Furancarboxylic acids, furfural derivatives.
Reduction Products: Tetrahydroisoquinoline analogs.
Substitution Products: Halofurans, alkylated furans.
科学研究应用
Chemistry:
Catalysts: The compound serves as a ligand in transition metal catalysts, enhancing selectivity and efficiency in catalytic reactions.
Materials Science: It is used in the synthesis of polymers and organic electronic materials, contributing to advancements in flexible electronics and photovoltaic devices.
Biology and Medicine:
Pharmacology: Investigated for its potential as a neuroprotective agent, it interacts with various neurotransmitter receptors and pathways.
Drug Development: Structurally modified analogs are being explored as potential treatments for neurological disorders and cancers.
Industry:
Pesticides: Certain derivatives exhibit insecticidal properties, making them candidates for agricultural applications.
Dyes: Utilized in the formulation of high-performance dyes and pigments for textiles and coatings.
作用机制
The compound's effects are mediated through its interaction with specific molecular targets:
Neurotransmitter Receptors: It acts on serotonin and dopamine receptors, modulating neurotransmission and exerting neuroprotective effects.
Enzyme Inhibition: Inhibits specific enzymes involved in oxidative stress pathways, providing antioxidant properties.
Signal Transduction Pathways: Modulates intracellular signaling cascades, influencing cell proliferation and apoptosis.
相似化合物的比较
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isobutyloxalamide: Lacks the furan moiety, leading to different pharmacological and chemical properties.
N-(2-(Furan-2-yl)ethyl)-N-isobutyloxalamide: Does not contain the dihydroisoquinoline ring, affecting its biological activity and chemical reactivity.
This detailed examination of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide illustrates its significant potential across various fields and highlights the complexity of its synthesis and applications. How's that for fascinating chemistry?
属性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMKCGMGXMPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)
![2-{5-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2451689.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)
![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)

